{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid
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Overview
Description
2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is a complex organic compound that features a combination of indole and diazinane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID typically involves multiple steps, starting with the preparation of the indole and diazinane precursors. The key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Diazinane Precursor: This involves the cyclization of appropriate amines and carbonyl compounds to form the diazinane ring.
Coupling Reaction: The indole and diazinane precursors are then coupled through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Final Acetylation: The coupled product is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The diazinane ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating agents like nitric acid or halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diazinane derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to hydrophobic pockets in proteins, while the diazinane ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure.
4-Fluorophenylacetic acid: Lacks the indole and diazinane rings.
Diazinane derivatives: Compounds with similar diazinane structures but different substituents.
Uniqueness
2-(3-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETIC ACID is unique due to its combination of indole and diazinane structures, which allows it to interact with a broader range of biological targets compared to simpler compounds.
Properties
Molecular Formula |
C21H14FN3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C21H14FN3O5/c22-13-5-7-14(8-6-13)25-20(29)16(19(28)23-21(25)30)9-12-10-24(11-18(26)27)17-4-2-1-3-15(12)17/h1-10H,11H2,(H,26,27)(H,23,28,30)/b16-9+ |
InChI Key |
RZPYGPYBRPXIIF-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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